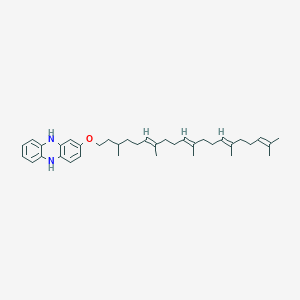
Dihydromethanophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydromethanophenazine is a member of phenazines.
Applications De Recherche Scientifique
Role in Anaerobic Digestion
Dihydromethanophenazine is integral to the anaerobic digestion process, particularly in the conversion of organic matter into biogas. It functions as an electron carrier, facilitating electron transfer between microorganisms involved in methanogenesis. This process is crucial for enhancing methane production from low-strength wastewater.
Case Study: Enhanced Methane Production
A study utilizing a novel staged anaerobic fluidized bed ceramic membrane bioreactor demonstrated that the presence of this compound significantly increased methane yields. The research highlighted the compound's ability to promote direct interspecies electron transfer (DIET) between methanogens and other bacteria, such as Geobacter species. This interaction enhances the efficiency of methane production under low substrate conditions, making it a valuable component in bioenergy processes .
Microbial Interactions
The compound plays a pivotal role in microbial communities, particularly those involved in methanogenesis. By acting as an electron mediator, this compound supports the growth of specific syntrophic bacteria that are essential for effective methane production.
Microbial Community Dynamics
Research indicates that this compound aids in establishing stable microbial communities by enhancing the metabolic pathways necessary for methanogenesis. The compound's presence allows for more efficient degradation of organic substrates, leading to improved overall performance of anaerobic digestion systems .
Biotechnological Applications
Beyond its role in anaerobic digestion, this compound has potential applications in biotechnology, particularly in the development of biosensors and bioelectrochemical systems.
Biosensor Development
The compound's ability to facilitate electron transfer makes it a candidate for biosensor applications where monitoring of biochemical processes is required. Its integration into biosensors could improve sensitivity and response times for detecting specific metabolites or environmental contaminants.
Bioelectrochemical Systems
In bioelectrochemical systems, this compound can enhance the efficiency of microbial fuel cells by improving electron transfer rates between microbes and electrodes. This application could lead to advancements in renewable energy technologies by optimizing electricity generation from organic waste .
Comparative Analysis of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Anaerobic Digestion | Enhances methane production through DIET | Increased biogas yield from organic waste |
| Microbial Interactions | Supports growth of syntrophic bacteria | Improved stability and efficiency of microbial communities |
| Biosensor Development | Acts as an electron mediator for biochemical detection | Enhanced sensitivity and faster response times |
| Bioelectrochemical Systems | Optimizes electron transfer in microbial fuel cells | Increased energy output from organic substrates |
Propriétés
Formule moléculaire |
C37H52N2O |
|---|---|
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]-5,10-dihydrophenazine |
InChI |
InChI=1S/C37H52N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32,38-39H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+ |
Clé InChI |
LNCNNIYZOUNGMU-QAAQOENVSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |
SMILES isomérique |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















